![molecular formula C16H18O B14670836 1,1'-[Oxybis(methylene)]bis(2-methylbenzene) CAS No. 51555-88-5](/img/structure/B14670836.png)
1,1'-[Oxybis(methylene)]bis(2-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylbenzyl) ether is an organic compound that belongs to the class of ethers It consists of two 2-methylbenzyl groups connected by an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including bis(2-methylbenzyl) ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For bis(2-methylbenzyl) ether, the alkoxide ion is typically prepared by reacting 2-methylbenzyl alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production of bis(2-methylbenzyl) ether may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-methylbenzyl) ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles like halides (Cl^-, Br^-) and alkoxides (RO^-) can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2-methylbenzyl) ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the manufacturing of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of bis(2-methylbenzyl) ether involves its interaction with various molecular targets. The ether oxygen can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound may interact with cellular membranes and proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Bis(2-methylbenzyl) ether can be compared with other similar compounds, such as:
Diethyl ether: A simple ether with two ethyl groups.
Diphenyl ether: An ether with two phenyl groups.
Bis(4-methylbenzyl) ether: An ether with two 4-methylbenzyl groups.
Uniqueness
Bis(2-methylbenzyl) ether is unique due to the presence of 2-methylbenzyl groups, which impart specific chemical properties and reactivity. The methyl groups can influence the steric and electronic environment around the ether oxygen, affecting its interactions and reactions .
Eigenschaften
CAS-Nummer |
51555-88-5 |
|---|---|
Molekularformel |
C16H18O |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
1-methyl-2-[(2-methylphenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C16H18O/c1-13-7-3-5-9-15(13)11-17-12-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
LRKLFZPYIDPEHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1COCC2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


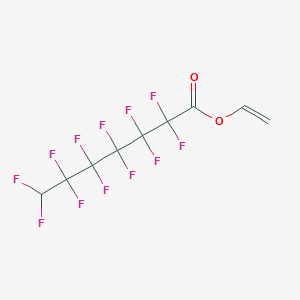
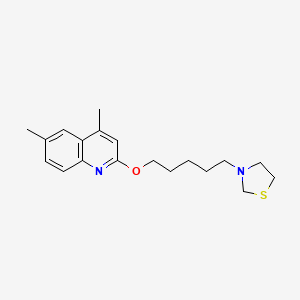
![(E)-but-2-enedioic acid;1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14670759.png)
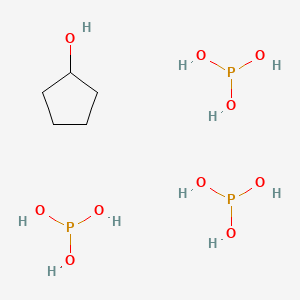
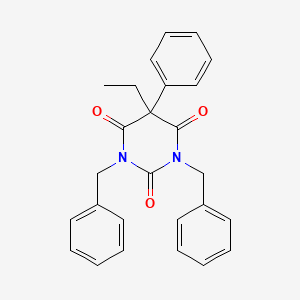
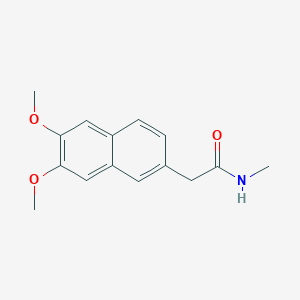
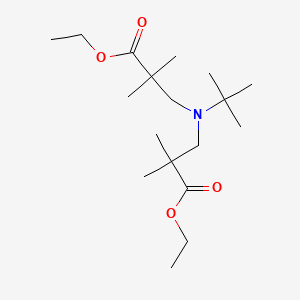



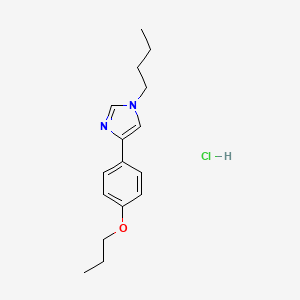
![N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14670820.png)

![Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane](/img/structure/B14670844.png)
